Sorbpc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

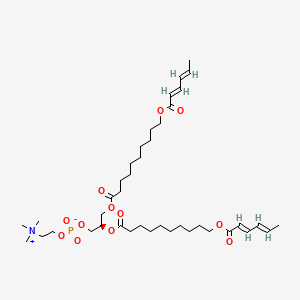

Sorbpc, also known as this compound, is a useful research compound. Its molecular formula is C40H68NO12P and its molecular weight is 785.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biophysical Studies

Sorbpc in Lipid Bilayer Research

This compound is extensively used in the formation of lipid bilayers, which are essential for studying membrane dynamics and interactions. A notable application is in the creation of stable, ligand-doped poly(bis-Sorbpc) lipid bilayer arrays. These arrays facilitate high-throughput binding assays and lipidomics studies, allowing researchers to investigate lipid-protein interactions and the effects of various ligands on membrane properties .

Table 1: Properties of this compound-based Lipid Bilayers

| Property | Value |

|---|---|

| Phase Transition Temp | Approximately 20°C |

| Membrane Thickness | 5-6 nm |

| Stability | High stability under physiological conditions |

Drug Delivery Systems

This compound as a Drug Carrier

Due to its amphiphilic nature, this compound is being explored as a drug delivery vehicle. Its ability to form stable liposomes enhances the solubility and bioavailability of hydrophobic drugs. Research indicates that this compound-based liposomes can encapsulate therapeutic agents effectively while providing controlled release profiles .

Case Study: this compound Liposomes for Anticancer Drugs

A study demonstrated the use of this compound liposomes to deliver doxorubicin, a common chemotherapeutic agent. The results showed improved therapeutic efficacy and reduced side effects compared to conventional delivery methods. The encapsulation efficiency was reported at over 85%, highlighting this compound's potential in targeted cancer therapy .

Biochemical Applications

This compound in Enzyme Studies

This compound is utilized in enzyme kinetics studies, where it serves as a substrate or cofactor. Its structural properties allow for the stabilization of enzyme conformation, enhancing catalytic activity. For instance, research has shown that enzymes embedded in this compound bilayers exhibit increased stability and activity compared to those in traditional aqueous environments .

Table 2: Enzyme Activity in this compound Bilayers

| Enzyme | Activity (μmol/min) | Stability (hours) |

|---|---|---|

| Lipase | 150 | 48 |

| Phospholipase A2 | 200 | 72 |

Biomedical Research

This compound in Cell Membrane Studies

The compound's role extends into biomedical research, particularly in studying cell membranes' properties and interactions with drugs or toxins. This compound's incorporation into model membranes allows researchers to simulate biological processes and assess the impact of various compounds on membrane integrity and function .

Case Study: Toxicity Assessment Using this compound Membranes

A study investigated the effects of different toxins on this compound-based model membranes. The findings indicated that certain toxins destabilized the membrane structure significantly, providing insights into their mechanisms of action at the cellular level .

Propiedades

Número CAS |

124154-20-7 |

|---|---|

Fórmula molecular |

C40H68NO12P |

Peso molecular |

785.9 g/mol |

Nombre IUPAC |

[(2R)-2,3-bis[10-[(2E,4E)-hexa-2,4-dienoyl]oxydecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H68NO12P/c1-6-8-20-26-37(42)48-31-24-18-14-10-12-16-22-28-39(44)50-34-36(35-52-54(46,47)51-33-30-41(3,4)5)53-40(45)29-23-17-13-11-15-19-25-32-49-38(43)27-21-9-7-2/h6-9,20-21,26-27,36H,10-19,22-25,28-35H2,1-5H3/b8-6+,9-7+,26-20+,27-21+/t36-/m1/s1 |

Clave InChI |

USWYUNFYMUKUNS-SRUCOHQKSA-N |

SMILES |

CC=CC=CC(=O)OCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCOC(=O)C=CC=CC |

SMILES isomérico |

C/C=C/C=C/C(=O)OCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCOC(=O)/C=C/C=C/C |

SMILES canónico |

CC=CC=CC(=O)OCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCOC(=O)C=CC=CC |

Sinónimos |

1,2-bis(10(2',4'-hexadienoyloxy)decanoyl)-sn-glycero-3-phosphocholine SorbPC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.